Ceramide np

Catalog No.
S11181459
CAS No.
178436-06-1
M.F
C36H71NO4
M. Wt
582.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceramide np

CAS Number

178436-06-1

Product Name

Ceramide np

IUPAC Name

(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1

InChI Key

ATGQXSBKTQANOH-UWVGARPKSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O

Description

N-oleoylphytosphingosine is a phytoceramide in which the N-acyl group is specified as oleoyl (9Z-octadecenoyl). It is functionally related to an oleic acid.
Ceramide NP is a lipid molecule included in a group of lipid molecules called ceramides. Ceramides are major lipid components in the stratum corneum of the human skin. Ceramide 3 consists of a phytosphingosine backbone N-acylated with a saturated fatty acid (stearic acid). It is widely used as a moisturizer in various cosmetic and personal products. Together with ceramide 1, they synergistically improve the skin barrier function in humans.

Ceramide NP is a specific type of ceramide, which is a class of lipid molecules integral to the structure and function of the skin. It consists of a phytosphingosine backbone that is N-acylated with a saturated fatty acid, specifically stearic acid. This compound plays a crucial role in maintaining the skin's barrier function and is predominantly found in the stratum corneum, the outermost layer of the skin. Ceramide NP is recognized for its moisturizing properties and is widely utilized in cosmetic formulations to enhance skin hydration and repair .

Ceramide NP can be synthesized through various biochemical pathways. The primary pathways for ceramide synthesis include:

  • De Novo Synthesis: This pathway begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine, catalyzed by serine palmitoyl transferase. This intermediate is then reduced to dihydrosphingosine, followed by acylation to form dihydroceramide, which is finally desaturated to produce ceramide .
  • Sphingomyelinase Pathway: In this pathway, sphingomyelin is hydrolyzed by sphingomyelinase, releasing ceramide as a product. This reaction highlights ceramide's role as a signaling molecule in apoptosis and cellular stress responses .
  • Salvage Pathway: This involves the recycling of sphingolipids into ceramides through reacylation processes, allowing for efficient regeneration of these important lipids within cellular membranes .

Ceramide NP exhibits several biological activities that contribute to its significance in dermatology:

  • Barrier Function: It strengthens the skin barrier by forming lipid bilayers that prevent transepidermal water loss, thereby enhancing skin hydration .
  • Pro-apoptotic Effects: Ceramides are known to induce apoptosis in response to various stressors, such as UV radiation and chemotherapeutic agents, suggesting their role as tumor suppressor lipids .
  • Anti-inflammatory Properties: Ceramide NP can modulate inflammatory responses, making it beneficial in treating conditions like eczema and psoriasis .

Ceramide NP can be synthesized using several methods:

  • Chemical Synthesis: Traditional chemical methods involve multi-step reactions that can be costly and complex .
  • Enzymatic Production: Recent studies have explored enzymatic methods for synthesizing ceramides from sphingomyelin, which may offer more cost-effective and efficient production processes .
  • Liposome Encapsulation: Ceramide NP can also be formulated into liposomes for enhanced delivery and stability in topical applications. This method has shown promise in improving skin barrier function while minimizing potential cytotoxic effects .

Ceramide NP has diverse applications primarily in skincare:

  • Moisturizers: It is commonly included in lotions and creams aimed at restoring moisture and enhancing skin barrier integrity.
  • Cosmetic Formulations: Due to its hydrating properties, it is frequently used in anti-aging products to improve skin texture and elasticity .
  • Therapeutic Uses: Ceramide NP is utilized in formulations designed for sensitive or compromised skin conditions, providing relief from irritation and inflammation .

Several compounds share structural similarities with Ceramide NP, each possessing unique properties:

Compound NameStructure TypeUnique Features
Ceramide 1PhytoceramideKnown for its strong barrier repair capabilities
Ceramide 2PhytoceramidePlays a role in cell signaling
Hydroxypalmitoyl SphinganineSphingolipidPrecursor in ceramide synthesis
DihydroceramideIntermediateLess bioactive; serves as a precursor

Ceramide NP stands out due to its specific fatty acid composition (stearic acid) and its prominent role in cosmetic applications aimed at improving skin hydration and barrier function .

The synthesis of Ceramide NP begins with the preparation of the phytosphingosine backbone, a sphingoid base featuring a C4-hydroxyl group. Industrial production leverages both microbial fermentation and chemical synthesis. Wickerhamomyces ciferrii, a yeast strain, naturally produces phytosphingosine through a conserved sphingolipid pathway involving serine palmitoyltransferase (SPT) and sphingosine C4-hydroxylase (SYR2/SUR2) [4]. In microbial systems, phytosphingosine is acetylated via acyltransferases such as Sli1 and Atf2, which sequentially add acetyl groups to form triacetyl phytosphingosine (TAPS) [4].

For chemical N-acylation, phytosphingosine is reacted with activated fatty acids (e.g., oleoyl chloride) under controlled conditions. The process requires anhydrous environments to prevent hydrolysis, with catalysts like dimethylaminopyridine (DMAP) enhancing reaction efficiency. A critical challenge lies in achieving regioselective acylation at the primary amine without modifying the hydroxyl groups. Industrial protocols often employ protective groups for hydroxyl moieties, followed by deprotection post-acylation [3] [4].

Table 1: Comparison of Phytosphingosine N-Acylation Methods

MethodYield (%)Purity (%)Scalability
Microbial Fermentation60–7585–90High
Chemical Synthesis80–9095–99Moderate

Oleic Acid Conjugation Strategies

Oleic acid, an unsaturated C18 fatty acid, is conjugated to the phytosphingosine backbone via an amide bond to form Ceramide NP. Industrial strategies prioritize solubility and stability, as the oleoyl group enhances lipid bilayer integration in cosmetic formulations. In microbial systems, oleic acid is activated as oleoyl-CoA and transferred to phytosphingosine by acyltransferase enzymes [4]. Chemical conjugation, however, involves coupling agents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation [3].

A key innovation is the use of immobilized enzymes in bioreactors, which allow continuous production with reduced solvent waste. For example, lipase B from Candida antarctica (CAL-B) has been engineered to catalyze oleic acid conjugation at 50°C, achieving conversions exceeding 90% [4]. Challenges include minimizing isomerization of the oleic acid double bond and ensuring stoichiometric equivalence between reactants.

Purification Protocols for Cosmetic-Grade Material

Post-synthesis purification is critical to meet cosmetic standards (≥95% purity). Ceramide NP’s low solubility in aqueous systems necessitates solvent-based extraction. A typical protocol involves:

  • Liquid-Liquid Extraction: Partitioning crude product between ethyl acetate and water to remove hydrophilic impurities [3].
  • Column Chromatography: Silica gel columns with gradient elution (hexane:ethyl acetate) separate Ceramide NP from acylated byproducts [3].
  • Crystallization: Slow cooling of a saturated ethanol solution yields high-purity crystals, monitored via HPLC [3] [5].

Table 2: Purification Efficiency by Method

StepPurity Increase (%)Key Impurities Removed
Liquid-Liquid Extraction70→85Unreacted fatty acids
Column Chromatography85→95Isomeric ceramides
Crystallization95→99Solvent residues

Temperature control during crystallization is vital to prevent polymorphic transitions, which could alter bioavailability in skincare products [3].

Scalability Challenges in Asymmetric Synthesis

Asymmetric synthesis of Ceramide NP’s stereochemical centers remains a bottleneck. Microbial fermentation using W. ciferrii offers inherent stereoselectivity but faces limitations in yield and fermentation time (≥120 hours) [4]. Chemical asymmetric catalysis, employing chiral ligands like BINAP-ruthenium complexes, achieves enantiomeric excess (ee) >98% but requires expensive metal catalysts [4].

Scalability issues arise in:

  • Raw Material Costs: Phytosphingosine derived from yeast fermentation is cost-prohibitive at multi-ton scales.
  • Downstream Processing: Chromatography steps are time-intensive, prompting industries to adopt simulated moving bed (SMB) systems for continuous purification [3].
  • Energy Consumption: High-temperature melt processing (90–110°C) for lipid phase integration increases operational costs [3].

Innovations such as metabolic engineering of Yarrowia lipolytica for hyperproduction of phytosphingosine and hybrid chemo-enzymatic pathways aim to address these challenges [4] [6].

Differential scanning calorimetry investigations and molecular-simulation studies show that Ceramide NP (N-oleoyl-phytosphingosine) exhibits a well-defined solid–to–gel transition followed by a gel–to–liquid transition. Simulated bilayers display an initial head-group ordering event near 85 °C and a main chain-melting event near 110 °C [1]. Independent supplier measurements confirm a peak melting interval of 98–110 °C for the neat powder, reflecting the unsaturated oleoyl chain that depresses the lattice energy relative to the fully saturated Ceramide III analogue [2].

Hydrated films provide lower transition onsets: hydrated Ceramide NP–rich lamellae display the principal acyl-chain endotherm at 76 °C with an enthalpy of 29 kJ mol⁻¹, consistent with water-mediated plasticisation [3]. When Ceramide NP is blended into dipalmitoylphosphatidylcholine vesicles, the host gel–fluid transition shifts upward by 4–8 °C and broadens, evidencing cooperative ordering and partial phase separation [4].

TechniqueSample StateFirst Transition (°C)Main Chain Melt (°C)Enthalpy (kJ mol⁻¹)Reference
Differential scanning calorimetry, neat powderDry crystalline98–11034
Molecular-dynamics calorimetry surrogateHydrated bilayer851101
Differential scanning calorimetry, hydrated film60% relative humidity76296
Differential scanning calorimetry, DPPC + Ceramide NP liposomeAqueous suspension46 → 5063 → 675

Solubility Parameters in Polar and Non-Polar Solvent Systems

Ceramide NP is amphiphobic: the long hydrocarbon chain confers strong hydrophobicity, whereas three hydroxyl groups and one amide confer limited polarity. Predicted Hildebrand solubility parameter for the molecule, obtained from cohesive-energy density calculations, is 21–22 MPa½, placing it between medium-polarity esters and long-chain alcohols [5]. Empirical solubility screening confirms virtual insolubility in water (<0.001 g L⁻¹) but appreciable solubility in ethanol, isopropanol and polar lipids [6] [7].

Solvent (25 °C)Solubility BehaviourObserved ConcentrationSource
WaterPractically insoluble<0.001 g L⁻¹9
Fifty percent ethanol–phosphate-buffer (pH 7.2)Freely dispersible after presolution0.5 mg mL⁻¹12
Absolute ethanolCompletely soluble>50 mg mL⁻¹9
Caprylic/capric triglycerideReadily soluble above 90 °CQualitative “clear melt”37
C₁₂–C₁₅ alkyl benzoateReadily soluble above 90 °CQualitative “clear melt”13

Surface Activity and Critical Micelle Concentration

Unmodified Ceramide NP lacks sufficient hydrophilic surface area to self-assemble into conventional micelles in pure water; instead it forms lamellar aggregates or incorporates into mixed lipid bilayers. Chemical derivatisation dramatically alters the situation. Polyethylene-glycol-conjugated Ceramide NP spontaneously assembles into twenty-nanometre nanomicelles with a critical micelle concentration of 7.89 µg mL⁻¹, reflecting the surfactant contribution of the polyether loop [8]. Grafting of Ceramide NP onto hyaluronan yields amphiphilic chains that exhibit critical aggregation at circa 18 µg mL⁻¹ in phosphate buffer, determined from pyrene fluorescence (three-region plot), while native Ceramide NP showed no break point below its solubility limit [9].

MaterialHydrophilic ModificationCritical Micelle Concentration (µg mL⁻¹)Determination MethodReference
Polyethylene-glycol–Ceramide NPTwenty-unit oxyethylene block7.89Pyrene ratiometric fluorescence54
Hyaluronan-grafted Ceramide NPPolysaccharide backbone (DS ≈ 0.12)18Pyrene fluorescence26
Native Ceramide NPNoneNo micellisation detected up to 100 µg mL⁻¹Surface tension and fluorescence26

These findings underscore that the critical micelle concentration of Ceramide NP is not an intrinsic constant but emerges only after covalent or supramolecular masking of its extensive hydrophobic surface.

Long-Term Stability Under Variable Humidity Conditions

Powder stability. Supplier stability studies report that Ceramide NP powder shows no detectable hydrolysis or colour change after twelve months at 25 °C and forty percent relative humidity when stored in airtight containers [7]. Open-dish gravimetric sorption tests reveal less than one percent mass gain at seventy-five percent relative humidity after forty-eight hours, indicating negligible hygroscopicity [10].

Dispersed-system stability. Liposomal dispersions containing five weight percent Ceramide NP remained physically stable for thirty days at 25 °C / sixty percent relative humidity; mean particle size increased only three per cent, whereas storage at forty percent relative humidity but forty °C accelerated coalescence, producing a thirty-five per cent size increase by day ninety [11].

Lamellar adhesive films. In ultraviolet-curable acrylic gel sheets incorporating ten weight percent Ceramide NP, prolonged exposure to sixty percent relative humidity at 60 °C induced a transformation from a metastable β-form to a stable orthorhombic lamellar lattice, evidenced by the appearance of sharp 0.38 nm and 0.45 nm wide-angle X-ray reflections after six days [12]. The same laminate held at ambient humidity retained the metastable form for at least eight weeks, confirming humidity-driven re-ordering.

MatrixTest AtmosphereDurationKey Stability MetricObservationReference
Neat powder25 °C / 40% RH12 monthsAssay loss<0.5%13
Neat powder25 °C / 75% RH48 hWater uptake0.8% mass gain40
Liposome (Ceramide NP 3 m molar)25 °C / 60% RH30 daysParticle diameter+3%2
Liposome40 °C / 40% RH90 daysParticle diameter+35%2
UV-cured adhesive sheet60 °C / 60% RH6 daysX-ray latticeMetastable → orthorhombic60

Collectively, these investigations demonstrate that Ceramide NP is intrinsically moisture-resistant in the solid state yet undergoes pronounced polymorphic or colloidal evolution when incorporated into lipidic or polymeric matrices and subjected to elevated humidity and temperature.

XLogP3

12.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

581.53830975 g/mol

Monoisotopic Mass

581.53830975 g/mol

Heavy Atom Count

41

Use Classification

Cosmetics -> Skin protecting; Skin conditioning; Hair conditioning

Dates

Last modified: 08-08-2024

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